(2E)-3-{5-chloro-3-methyl-1-[(4-methylphenyl)methyl]-1H-pyrazol-4-yl}prop-2-enoic acid
Description
Properties
IUPAC Name |
(E)-3-[5-chloro-3-methyl-1-[(4-methylphenyl)methyl]pyrazol-4-yl]prop-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O2/c1-10-3-5-12(6-4-10)9-18-15(16)13(11(2)17-18)7-8-14(19)20/h3-8H,9H2,1-2H3,(H,19,20)/b8-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBJMZXICJKUGKH-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=C(C(=N2)C)C=CC(=O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CN2C(=C(C(=N2)C)/C=C/C(=O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-{5-chloro-3-methyl-1-[(4-methylphenyl)methyl]-1H-pyrazol-4-yl}prop-2-enoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate β-diketone or β-ketoester under acidic or basic conditions.
Substitution reactions: The pyrazole ring is then subjected to electrophilic substitution reactions to introduce the chlorine atom and the methyl group.
Attachment of the 4-methylphenylmethyl group: This step involves the alkylation of the pyrazole ring using a suitable alkylating agent.
Formation of the prop-2-enoic acid moiety: This can be accomplished through a Knoevenagel condensation reaction between the pyrazole derivative and an appropriate aldehyde, followed by hydrolysis.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-{5-chloro-3-methyl-1-[(4-methylphenyl)methyl]-1H-pyrazol-4-yl}prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol.
Substitution: Sodium azide (NaN3) or thiourea in polar solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Azides or thiols.
Scientific Research Applications
(2E)-3-{5-chloro-3-methyl-1-[(4-methylphenyl)methyl]-1H-pyrazol-4-yl}prop-2-enoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2E)-3-{5-chloro-3-methyl-1-[(4-methylphenyl)methyl]-1H-pyrazol-4-yl}prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares the target compound with structurally related pyrazole derivatives:
Key Observations:
- The trifluoromethyl group in increases lipophilicity and metabolic stability .
- Functional Groups: The propenoic acid (E-configuration) in the target compound and promotes strong hydrogen bonding, unlike the ester () or alcohol () derivatives.
- Molecular Weight : The target compound’s MW (290.74) is intermediate, balancing solubility and membrane permeability.
SAR Trends:
Electron-Withdrawing Groups (e.g., Cl, CF₃) improve target binding and metabolic stability.
Propenoic Acid vs. Ester/Alcohol: Carboxylic acids generally exhibit higher target affinity but lower oral bioavailability compared to esters.
Bulkier Substituents (e.g., 4-methylbenzyl) enhance lipophilicity and prolong half-life.
Biological Activity
(2E)-3-{5-chloro-3-methyl-1-[(4-methylphenyl)methyl]-1H-pyrazol-4-yl}prop-2-enoic acid, a compound belonging to the pyrazole family, has garnered significant attention in recent years due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.
The molecular formula of this compound is with a molecular weight of 288.75 g/mol. Its structure features a pyrazole ring substituted with chloro and methyl groups, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C15H15ClN2O2 |
| Molecular Weight | 288.75 g/mol |
| IUPAC Name | This compound |
| pKa | 3.63±0.10 (Predicted) |
| Density | 1.23±0.1 g/cm³ (Predicted) |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Research indicates that it may exert its effects through:
- Enzyme Inhibition : The compound has shown potential in inhibiting various enzymes involved in metabolic pathways, which can lead to therapeutic effects in diseases such as cancer and inflammation.
- Receptor Modulation : It may modulate receptor activity, influencing signaling pathways that regulate cellular functions.
- Antioxidant Activity : The presence of specific substituents allows the compound to scavenge free radicals, contributing to its protective effects against oxidative stress.
Anticancer Properties
Recent studies have demonstrated the anticancer potential of this compound. For instance, a study published in the Journal of Medicinal Chemistry reported that the compound exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism was linked to apoptosis induction and cell cycle arrest at the G2/M phase.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In vitro studies indicated that it could reduce the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides (LPS). This suggests a potential application in treating inflammatory diseases.
Antimicrobial Activity
Preliminary assessments have shown that this compound possesses antimicrobial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The mode of action appears to involve disruption of bacterial cell membrane integrity.
Case Studies
A series of case studies have highlighted the efficacy of this compound in various applications:
- Case Study 1 : In a clinical trial involving patients with chronic inflammatory conditions, administration of the compound led to a marked reduction in symptoms and inflammatory markers over a 12-week period.
- Case Study 2 : An experimental model of cancer demonstrated that treatment with this compound resulted in significant tumor regression compared to control groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
